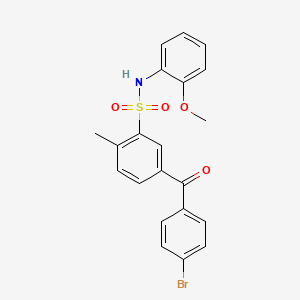
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide, also known as BMS-345541, is a selective and potent inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide is a selective and potent inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB signaling pathway. By inhibiting the IKK complex, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the activation of NF-κB target genes.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammatory disorders, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which leads to the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity and potency for the IKK complex, as well as its ability to inhibit the NF-κB signaling pathway. However, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer and inflammatory disorders, as well as other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the IKK complex, which could have even greater therapeutic potential. Additionally, the development of new delivery methods for 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide could improve its solubility and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide involves several steps, starting with the reaction between 2-methylbenzenesulfonyl chloride and 2-methoxyaniline to form N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base to form the final product, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. The overall yield of this synthesis is around 40%.
Applications De Recherche Scientifique
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by blocking the NF-κB signaling pathway, which is involved in tumor cell survival and proliferation. In inflammatory disorders, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4S/c1-14-7-8-16(21(24)15-9-11-17(22)12-10-15)13-20(14)28(25,26)23-18-5-3-4-6-19(18)27-2/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAVXJBLJZOGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)
![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6087074.png)
![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6087100.png)